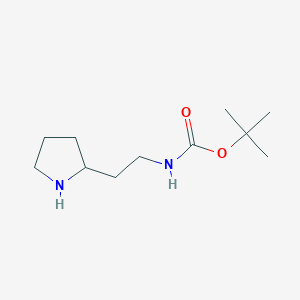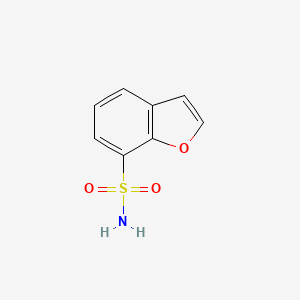
1-Benzofuran-7-sulfonamide
Overview
Description
1-Benzofuran-7-sulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
1-Benzofuran-7-sulfonamide is a compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that their targets could be microbial cells.
Mode of Action
It is known that benzofuran derivatives exhibit their antimicrobial activity through various mechanisms . For instance, some benzofuran derivatives have been found to exhibit better antimicrobial activity when they contain halogens, nitro, and hydroxyl groups at certain positions . This suggests that the interaction of this compound with its targets could involve these functional groups, leading to changes that inhibit the growth or function of the microbial cells.
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide array of biological activities This suggests that they could affect multiple biochemical pathways, leading to various downstream effects
Pharmacokinetics
It has been reported that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that this compound could have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the action of this compound could result in similar molecular and cellular effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be significantly affected by various electron-donating or electron-withdrawing substituents . This suggests that the action, efficacy, and stability of this compound could be influenced by the presence of such substituents in its environment.
Biochemical Analysis
Biochemical Properties
1-Benzofuran-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, the sulfonamide group in the compound can interact with dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to its inhibition and subsequent antimicrobial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapy . The compound’s impact on gene expression can lead to altered cellular responses, including changes in the expression of genes involved in inflammation and immune response . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, the sulfonamide group in this compound can inhibit dihydropteroate synthase, thereby blocking folate synthesis in bacteria . Additionally, benzofuran derivatives can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit stable activity over extended periods, making them suitable for long-term therapeutic applications . The degradation of the compound can lead to the formation of metabolites with different biological activities, which can impact its overall efficacy and safety . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity, although the specific effects may vary depending on the experimental conditions and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a threshold dose below which therapeutic effects are observed without significant toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites . The sulfonamide group in the compound can also influence its metabolic stability and excretion, impacting its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can interact with this compound, affecting its distribution within tissues and organs . The compound’s localization and accumulation in specific cellular compartments can impact its activity and function, influencing its overall therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its interaction with specific biomolecules and its overall biological effects .
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Benzofuran-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen atoms, while substitution reactions can produce halogenated or hydroxylated benzofuran compounds.
Scientific Research Applications
1-Benzofuran-7-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzofuran-7-sulfonamide can be compared with other benzofuran derivatives, such as:
Amiodarone: Known for its anti-arrhythmic properties.
Angelicin: Used in the treatment of skin diseases like psoriasis.
Bergapten: Exhibits anti-inflammatory and anti-tumor activities.
The uniqueness of this compound lies in its specific structure and the presence of the sulfonamide group, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHJXCHSBFBUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


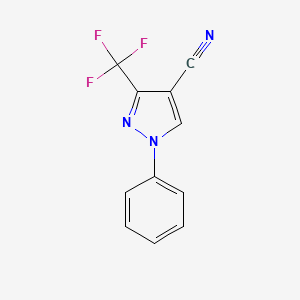

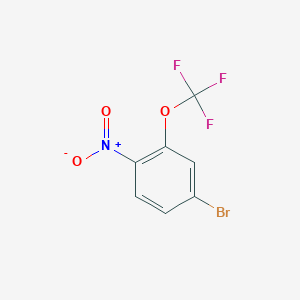
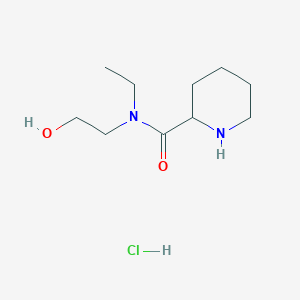

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)
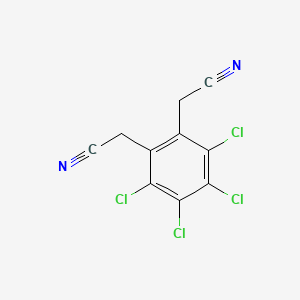


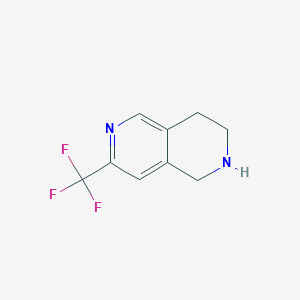

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)

